2-(3-Methoxyphenyl)isonicotinonitrile
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Overview
Description
2-(3-Methoxyphenyl)isonicotinonitrile is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to a phenyl ring and an isonicotinonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)isonicotinonitrile typically involves the reaction of 3-methoxybenzaldehyde with isonicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)isonicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of 2-(3-Methoxyphenyl)isonicotinic acid.
Reduction: Reduction reactions can produce 2-(3-Methoxyphenyl)isonicotinamide.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)isonicotinonitrile has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to investigate the interaction of various biomolecules. Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases. Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)isonicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-Methoxyphenyl)isonicotinonitrile is similar to other compounds that contain a phenyl ring with a methoxy group and a nitrile group. Some of these similar compounds include:
2-(4-Methoxyphenyl)isonicotinonitrile
2-(2-Methoxyphenyl)isonicotinonitrile
2-(3-Methoxyphenyl)acetamide
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-12-4-2-3-11(8-12)13-7-10(9-14)5-6-15-13/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUVGTYZMPVRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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